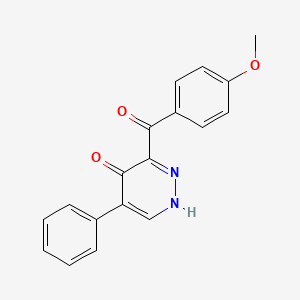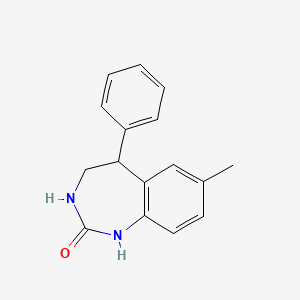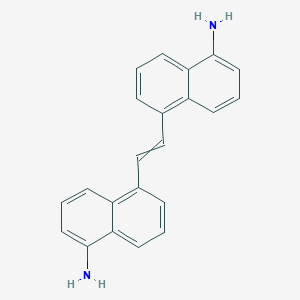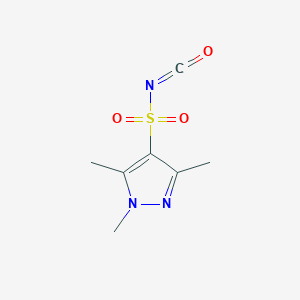
1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl isocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl isocyanate is a chemical compound with the molecular formula C7H9N3O2S. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl isocyanate can be synthesized through the reaction of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride with potassium cyanate in an organic solvent such as acetonitrile. The reaction is typically carried out at room temperature under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding ureas and carbamates.
Addition Reactions: It can participate in cycloaddition reactions with alkenes and alkynes to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Acetonitrile, dichloromethane, and tetrahydrofuran.
Catalysts: Lewis acids such as aluminum chloride can be used to enhance the reaction rate.
Major Products Formed
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Heterocycles: Formed through cycloaddition reactions.
科学研究应用
1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl isocyanate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of ureas, carbamates, and heterocycles.
Biology: In the modification of biomolecules for studying protein-ligand interactions.
Medicine: As a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl isocyanate involves the formation of reactive intermediates that can interact with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles to form stable products. This reactivity is utilized in various chemical transformations and modifications of biomolecules .
相似化合物的比较
Similar Compounds
1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride: A precursor in the synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl isocyanate.
1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid: Another derivative of pyrazole with different reactivity and applications.
Uniqueness
This compound is unique due to its isocyanate functional group, which imparts high reactivity and versatility in chemical synthesis
属性
CAS 编号 |
90185-28-7 |
|---|---|
分子式 |
C7H9N3O3S |
分子量 |
215.23 g/mol |
IUPAC 名称 |
1,3,5-trimethyl-N-(oxomethylidene)pyrazole-4-sulfonamide |
InChI |
InChI=1S/C7H9N3O3S/c1-5-7(6(2)10(3)9-5)14(12,13)8-4-11/h1-3H3 |
InChI 键 |
JTKXBUMEAJTNRP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


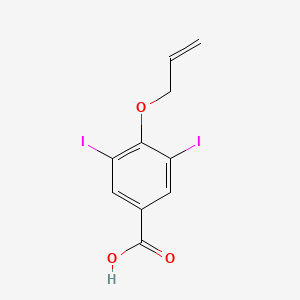
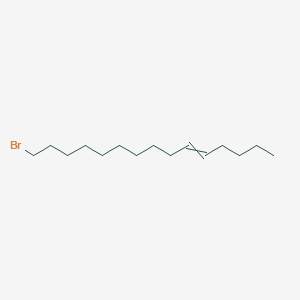
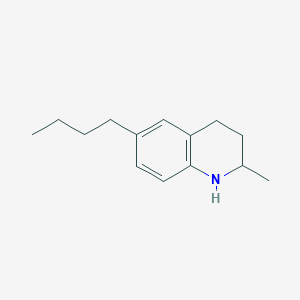
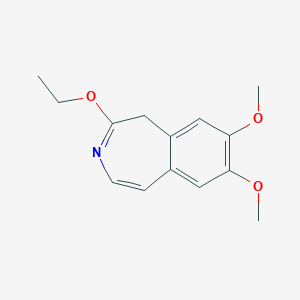
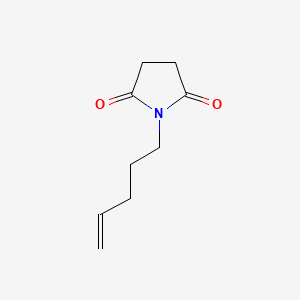

![([1,1'-Biphenyl]-2-yl)(cyclopropyl)methanone](/img/structure/B14366902.png)
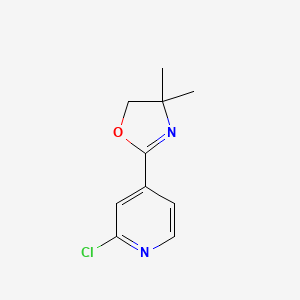
![2-[Dibromo(phenyl)methyl]benzonitrile](/img/structure/B14366914.png)
